2-Sulfinylimidazolidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85150-75-0 |
|---|---|
Molecular Formula |
C3H6N2OS |
Molecular Weight |
118.16 g/mol |
IUPAC Name |
2-sulfinylimidazolidine |
InChI |
InChI=1S/C3H6N2OS/c6-7-3-4-1-2-5-3/h4-5H,1-2H2 |
InChI Key |
QDJCSWWLZCINJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=S=O)N1 |
Origin of Product |
United States |
The Strategic Importance of Chiral Sulfur Containing Heterocycles in Asymmetric Synthesis
Chiral sulfur-containing heterocycles are a class of organic compounds that have garnered significant attention in the realm of asymmetric synthesis. acs.orgsigmaaldrich.com Their utility stems from the unique electronic and steric properties conferred by the sulfur atom, which, when incorporated into a cyclic framework, can create a well-defined chiral environment. This environment is instrumental in guiding the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically pure or enriched products. wikipedia.org The sulfinyl group (S=O), in particular, is a powerful chiral director. The sulfur atom in a sulfinyl group is stereogenic, meaning it can exist in one of two non-superimposable mirror-image forms (enantiomers). When this chiral sulfinyl moiety is part of a heterocyclic ring, it can effectively bias the approach of incoming reagents to one face of the molecule, leading to high diastereoselectivity in bond-forming reactions. beilstein-journals.org This principle is fundamental to the use of compounds like 2-sulfinylimidazolidine as chiral auxiliaries, where the temporary incorporation of the chiral unit directs a stereoselective transformation before being cleaved to yield the desired chiral product. sigmaaldrich.comwikipedia.org The stability of these sulfur-containing rings, combined with the predictable stereochemical control they offer, makes them valuable assets in the synthesis of complex molecules such as natural products and pharmaceuticals. scielo.org.mx
Imidazolidine Scaffolds: a Privileged Motif in Synthetic Methodologies
The imidazolidine (B613845) core, a five-membered saturated ring containing two nitrogen atoms, is a prevalent structural motif in a wide array of organic molecules. nih.gov These heterocyclic structures are not only found in natural products and biologically active compounds but are also extensively used as chiral ligands and precursors to N-heterocyclic carbenes (NHCs) in catalysis. nih.gov The synthetic versatility of the imidazolidine scaffold is a key reason for its widespread application. Numerous synthetic strategies have been developed for the preparation of diversely substituted imidazolidines. nih.gov
One common approach involves the condensation of a 1,2-diamine with an aldehyde or ketone. For instance, the reaction of ethylenediamine (B42938) with aromatic aldehydes can yield the corresponding bis-Schiff bases, which can then be reduced and cyclized to form tetrahydroimidazoles. nih.gov A highly effective method for generating N-sulfinylimidazolidines is through the 1,3-dipolar cycloaddition between nonracemic p-tolylsulfinimines and azomethine ylides. nih.govrsc.org This reaction proceeds with a high degree of stereocontrol, and the stereochemical outcome can even be reversed by the presence of a Lewis acid catalyst. nih.govrsc.org The resulting N-sulfinylimidazolidines are valuable intermediates that can be transformed into a variety of other useful molecules. researchgate.netucm.es
Research Trajectories in 2 Sulfinylimidazolidine Chemistry
General Approaches to this compound Synthesis
The primary and most effective method for constructing the this compound ring system is through a [3+2] cycloaddition reaction. This process involves the reaction of a nonracemic N-sulfinylimine with an azomethine ylide. nih.govucm.es The azomethine ylides are typically generated in situ from the deprotonation of α-iminoesters using a strong base, such as lithium diisopropylamide (LDA), at low temperatures. nih.gov
The reaction proceeds with a high degree of stereocontrol, yielding the N-sulfinylimidazolidine core. The general pathway involves the addition of the lithium enolate of the iminoester to the chiral N-sulfinylimine, followed by an intramolecular cyclization that forms the five-membered imidazolidine ring. This approach has proven to be a reliable route for accessing these complex heterocyclic structures. ucm.es
Stereoselective Synthesis of this compound Derivatives
The stereochemical outcome of the synthesis of this compound derivatives is a critical aspect, with methodologies developed to control both diastereoselectivity and enantioselectivity.
Diastereoselective Strategies Employing 2-Sulfinylimidazolidines
The diastereoselectivity of the [3+2] cycloaddition to form N-sulfinylimidazolidines is highly tunable. Research has shown that the stereochemical course of the reaction can be directed to favor different diastereomers by the choice of reaction conditions, particularly the presence or absence of a Lewis acid. nih.gov
In the absence of a Lewis acid, the 1,3-dipolar cycloaddition between a nonracemic p-tolylsulfinylimine and an azomethine ylide (generated from an iminoester and LDA in THF) produces N-sulfinylimidazolidines with high stereocontrol. nih.gov However, the introduction of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), promotes the formation of cycloadducts through a highly diastereoselective process that yields the opposite diastereomer. ucm.esucm.es This switch in selectivity provides a powerful tool for accessing different stereoisomers of the imidazolidine product from the same set of precursors.
This strategic control over diastereoselectivity allows for the synthesis of a diverse library of substituted imidazolidines, which can then be transformed into various enantiopure vicinal diamines and their derivatives. acs.orgcsic.es
Enantioselective Control Mechanisms in this compound Formation
Enantioselective control in the formation of 2-sulfinylimidazolidines is primarily achieved through a substrate-controlled mechanism. The key is the use of an enantiomerically pure chiral auxiliary attached to the nitrogen atom of the imine precursor. The most widely used auxiliaries are the tert-butanesulfinyl and p-tolylsulfinyl groups. wikipedia.orgorgsyn.org
These chiral sulfinyl groups, particularly the tert-butanesulfinyl group derived from the commercially available Ellman's amide, are highly effective at directing the stereochemical outcome of nucleophilic additions to the imine carbon. orgsyn.orgbeilstein-journals.org In the context of this compound synthesis, the chiral sulfinyl group on the starting imine dictates the facial selectivity of the attack by the azomethine ylide. This powerful directing effect leads to the formation of the imidazolidine ring with a high degree of asymmetric induction, resulting in a product with high enantiomeric excess. wikipedia.orglibretexts.org The predictability and high fidelity of this stereodirecting effect make N-sulfinylimines exceptionally reliable building blocks for the asymmetric synthesis of complex amine-containing molecules. wikipedia.org
Synthesis of Precursor Molecules for this compound Formation
The successful synthesis of 2-sulfinylimidazolidines relies on the efficient preparation of their key building blocks: N-sulfinyl diamines or their equivalents, and N-sulfinyl imines.
Preparation of N-Sulfinyl Diamines and N-Sulfinyl Amino Alcohols
While direct synthesis of N-sulfinyl diamines as precursors can be challenging, related and synthetically crucial N-sulfinyldiamino esters are readily accessed through the selective cleavage of the this compound ring itself. A survey of routes for this aminal cleavage has identified conditions that selectively break the C-N bonds of the ring while preserving the chiral sulfinamide group. ucm.es
Specifically, treating enantiopure N-sulfinylimidazolidines with aqueous phosphoric acid (H₃PO₄) in tetrahydrofuran (THF) results in the clean cleavage of the aminal moiety, affording enantiopure N-sulfinyldiamino esters in excellent yields. ucm.es This method provides a practical route to differentially protected vicinal diamines. Furthermore, subsequent reduction of the ester group can yield the corresponding N-sulfinyl amino alcohols. For instance, the reduction of β-hydroxy-N-sulfinyl imine products with reagents like catecholborane or LiBHEt₃ can provide syn- and anti-1,3-amino alcohol derivatives, respectively. researchgate.netnih.gov
Routes to Related Sulfinyl Ketimines and Imines
The condensation of aldehydes and ketones with enantiomerically pure sulfinamides is the most prevalent and versatile method for preparing the N-sulfinyl imine precursors. wikipedia.org A variety of conditions have been developed to facilitate this crucial transformation, accommodating a wide range of substrates.
The most common method involves the use of a Lewis acid dehydrating agent, such as titanium(IV) ethoxide (Ti(OEt)₄) or copper(II) sulfate (B86663) (CuSO₄), to drive the condensation between the carbonyl compound and the sulfinamide (e.g., tert-butanesulfinamide). beilstein-journals.orgnih.gov Ti(OEt)₄ is particularly effective for the synthesis of more challenging ketimines. beilstein-journals.org
Alternative methods have been developed to improve efficiency and operational simplicity. These include microwave-promoted condensations, which can significantly reduce reaction times, and the use of heterogeneous catalysts like Amberlyst-15, which simplifies product purification. organic-chemistry.org More recently, a titanium-free transimination protocol has been reported. This method involves the reaction of sulfinamides with in situ generated N-trifluoromethanesulfonyl ketimines, which is particularly effective for synthesizing sterically hindered N-sulfinyl ketimines that are difficult to prepare using traditional titanium-mediated procedures. wiley.com
Below is a table summarizing various synthetic methods for N-sulfinyl imines.
| Method | Reagent(s) | Substrate | Conditions | Advantage(s) |
| Lewis Acid Condensation | Ti(OEt)₄ | Aldehydes & Ketones | THF, room temp. or heat | General, effective for ketimines. beilstein-journals.org |
| Lewis Acid Condensation | CuSO₄ | Aldehydes | CH₂Cl₂, room temp. | Mild conditions for aldimines. beilstein-journals.org |
| Heterogeneous Catalysis | Amberlyst-15 | Aldehydes & Ketones | Microwave irradiation | Simple workup, reusable catalyst. organic-chemistry.org |
| Organocatalysis | Pyrrolidine | Aldehydes | Biomimetic, metal-free | High yields, mild conditions. organic-chemistry.org |
| Transimination | N-triflyl ketimines, KOt-Bu | Hindered Ketones | Room temp. | Titanium-free, good for hindered substrates. wiley.com |
Reactions at the Sulfinyl Moiety
The sulfinyl group is a key functional component of this compound, offering a site for various chemical modifications.
Oxidation and Reduction Processes of the Sulfinyl Group
The sulfur atom in the sulfinyl group exists in an intermediate oxidation state, making it susceptible to both oxidation and reduction. masterorganicchemistry.compreparatorychemistry.comlibretexts.org Oxidation reactions typically involve the conversion of the sulfinyl group to a sulfonyl group, which can be achieved using various oxidizing agents. ucr.edu Conversely, reduction of the sulfinyl group can lead to the corresponding sulfide. These processes allow for the modulation of the electronic properties and steric bulk of the substituent at the 2-position of the imidazolidine ring.
In a broader context, oxidation involves an increase in the number of bonds to oxygen or other electronegative atoms and a decrease in the number of bonds to hydrogen. masterorganicchemistry.com Reduction is the reverse process, characterized by a decrease in the number of bonds to oxygen or an increase in the number of bonds to hydrogen. masterorganicchemistry.compreparatorychemistry.com
| Transformation | Reagent Type | Resulting Functional Group |
| Oxidation | Oxidizing Agent | Sulfonyl |
| Reduction | Reducing Agent | Sulfide |
Ligand Exchange and Substitution Reactions Involving the Sulfinyl Moiety
Ligand exchange or substitution at the sulfinyl group involves the replacement of the entire sulfinyl moiety with another functional group. chemguide.co.ukchemistryguru.com.sg This type of reaction is crucial for the further derivatization of the imidazolidine core after the sulfinyl group has served its purpose, for instance, as a chiral auxiliary. These reactions are a form of substitution reaction where one ligand is replaced by another. chemguide.co.ukuci.edu The specific conditions required for these transformations, such as the choice of nucleophile and solvent, depend on the nature of the substrate and the desired product. The ability to cleave the N-sulfinyl group is a key step in many synthetic sequences. For example, treatment of N-sulfinylimidazolidines with phosphoric acid in a mixture of tetrahydrofuran and water can selectively cleave the aminal moiety without affecting the sulfinamide group. ucm.es However, the presence of a nucleophilic solvent like methanol (B129727) can lead to the simultaneous removal of the sulfinyl group. ucm.es
Reactions at the Imidazolidine Core
The imidazolidine ring itself is a dynamic scaffold that can participate in various cycloaddition reactions, leading to the formation of more complex heterocyclic systems.
Cycloaddition Reactions of this compound Derivatives
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. libretexts.orgmdpi.comresearchgate.net In the context of this compound derivatives, these reactions often involve the imidazolidine acting as a precursor to a reactive intermediate that then undergoes cycloaddition.
The [3+2] cycloaddition is a chemical reaction between a three-atom component (the 1,3-dipole) and a two-atom component (the dipolarophile) to form a five-membered ring. uchicago.edursc.org In the case of this compound derivatives, the N-sulfinyl group can act as a chiral auxiliary, directing the stereochemical outcome of the cycloaddition. acs.org
Research has shown that nonracemic N-sulfinylimidazolidines can undergo highly diastereoselective [3+2] cycloaddition reactions with azomethine ylides, which are generated in situ from iminoesters. ucm.esrsc.org These reactions lead to the formation of densely substituted pyrrolidines with a high degree of stereocontrol. acs.org The presence of a Lewis acid can influence the stereochemistry of the resulting cycloadduct. acs.orgucm.es The N-tert-butanesulfinyl group, in particular, has been shown to be an effective electron-withdrawing group that facilitates these cycloadditions and induces a high level of diastereoselectivity. acs.org
| Reactants | Catalyst/Conditions | Product | Stereoselectivity | Reference |
| (S)-N-tert-butanesulfinyl imine and α-imino ester | Ag2CO3, toluene, room temperature | Densely substituted pyrrolidines | High regio- and diastereoselectivity | acs.org |
| Nonracemic p-tolylsulfinimines and azomethine ylides (from iminoesters and LDA) | THF, -78 to 4 °C | N-sulfinylimidazolidines | High degree of stereocontrol | ucm.esrsc.org |
| Epoxy and aziridinyl enolsilanes with dienes and olefins | Not specified | Densely functionalized trans-hydrindane (B1202327) scaffolds | Excellent diastereoselectivities | nih.gov |
The [2+2] cycloaddition involves the combination of two components with two π-electrons each to form a four-membered ring. slideshare.netlibretexts.org While less common for simple imidazolidines, derivatives of this compound can be engineered to participate in such reactions. For instance, N-sulfonylimines, which can be conceptually related to the sulfinylimidazolidine system, have been shown to undergo photosensitized [2+2] cycloaddition reactions with alkenes to produce azetidines. researchgate.netnih.gov These reactions often require photochemical activation. libretexts.orgresearchgate.net
| Reaction Type | Reactants | Conditions | Product | Reference |
| aza Paternò–Büchi reaction | Oximes (2-isoxazoline-3-carboxylates) and alkenes | Visible light, iridium photocatalyst | Functionalized azetidines | researchgate.net |
| Photocycloaddition | Non-conjugated imines and alkenes | Copper catalyst, photochemical excitation | Substituted azetidines | researchgate.net |
| Photosensitized cycloaddition | N-sulfonylimines | Photochemical | Azetidine derivatives | nih.gov |
Diastereoselective [3+2] Cycloadditions
Nucleophilic Additions and Substitutions on the Imidazolidine Ring
The imidazolidine ring in this compound derivatives is susceptible to nucleophilic attack, primarily at the C2 position. This carbon is rendered significantly electrophilic by the adjacent nitrogen atoms and the exocyclic sulfinyl group. Nucleophilic substitution reactions on sp3-hybridized carbons are fundamental transformations in organic chemistry. gatech.edurammohancollege.ac.in The outcome of such reactions, whether proceeding through a single concerted step (SN2) or a multi-step process (SN1), is influenced by the substrate, nucleophile, leaving group, and solvent. rammohancollege.ac.inlibretexts.org
In the context of this compound, the reactions are often additions, which can be followed by ring-opening or further transformations. The process typically begins with the nucleophile attacking the electrophilic carbon center. slideshare.net Research has shown that various nucleophiles can be employed, leading to a range of structurally diverse products. For instance, the sequential addition of nitrogen nucleophiles has been utilized as a strategy to construct bicyclic precursors for N-heterocyclic carbenes (NHCs). researchgate.net
Furthermore, Michael addition reactions using nucleophilic glycine (B1666218) equivalents have been successfully performed on related chiral systems, highlighting the utility of this scaffold in asymmetric synthesis. researchgate.net The stereochemistry of the sulfinyl group often directs the approach of the incoming nucleophile, resulting in high diastereoselectivity. researchgate.net Cyclic sulfamidates, which are structurally analogous to 2-sulfinylimidazolidines, are known to be excellent electrophiles that readily undergo ring-opening upon attack by a wide array of nucleophiles. researchgate.net This reactivity pattern is mirrored in this compound chemistry, where the ring can be opened to afford functionalized diamine derivatives.
The table below summarizes representative nucleophilic additions to the this compound ring system.
| Nucleophile | Reagent/Conditions | Product Type | Research Finding |
| Nitrogen Nucleophiles | Sequential Addition | Bicyclic NHC Precursor | The controlled, stepwise addition of nitrogen nucleophiles followed by ring closure yields bicyclic structures suitable as N-heterocyclic carbene precursors. researchgate.net |
| Glycine Equivalents | Michael Addition Conditions | Chiral Amino Acid Derivatives | Demonstrates the application in asymmetric synthesis where the sulfinyl group influences the stereochemical outcome of the addition. researchgate.net |
| Various Nucleophiles | Lewis or Brønsted Acid | Ring-Opened Diamines | Similar to cyclic sulfamidates, the ring is prone to opening by nucleophiles, providing access to functionalized acyclic amines. researchgate.net |
Rearrangement Reactions Involving the Imidazolidine Skeleton
Skeletal rearrangements are powerful transformations in organic synthesis that alter the fundamental carbon framework of a molecule. solubilityofthings.com These reactions often proceed through intermediates like carbocations or nitrilium ions, leading to ring expansion, contraction, or other structural reorganizations. mvpsvktcollege.ac.inmasterorganicchemistry.com
In the chemistry of 2-sulfinylimidazolidines, one of the most significant transformations is the rearrangement of the five-membered imidazolidine skeleton into a six-membered piperazine (B1678402) ring. This ring expansion provides a synthetic route to valuable structures like ketopiperazines, which are important scaffolds in medicinal chemistry. The synthesis of enantiopure ketopiperazines has been achieved starting from N-sulfinylimidazolidines, indicating a profound skeletal transformation. researchgate.net
The mechanism of this rearrangement is believed to be initiated by the addition of a nucleophile to the C2 position of the imidazolidine ring, leading to a tetrahedral intermediate. This is followed by a ring-opening event to form an acyclic intermediate, which then undergoes an intramolecular cyclization. This cyclization, driven by the formation of a thermodynamically more stable six-membered ring, constitutes the rearrangement. The specific sequence of bond cleavage and formation effectively expands the ring system.
The table below details this key rearrangement.
| Starting Material | Reagents/Conditions | Rearranged Product | Transformation Type |
| N-Sulfinylimidazolidine Derivative | Nucleophilic Reagent | Ketopiperazine | Ring Expansion (Five-membered to Six-membered ring) |
Radical Processes in this compound Chemistry
Radical reactions offer unique pathways for bond formation and functional group manipulation, proceeding through highly reactive species with unpaired electrons. libretexts.org These reactions are typically characterized by three phases: initiation, propagation, and termination. lumenlearning.com Radical initiators, such as light, heat, or chemical reagents like triethylborane (B153662) (Et₃B), are often used to start the reaction chain. lumenlearning.commdpi.com
While the ionic reactivity of this compound is well-documented, its participation in radical processes is a more specialized area of its chemistry. The stability of radicals is a key factor in these reactions, with tertiary radicals being more stable than secondary, which are more stable than primary radicals. The presence of heteroatoms and adjacent functional groups can significantly influence the course of radical reactions.
Specific studies on radical reactions involving the this compound core are not widespread, but analogies can be drawn from related N-S compounds. For example, copper-promoted cascade radical reactions have been developed for N-sulfonyl-2-allylanilines, demonstrating that the N-S linkage can be compatible with radical chemistry, leading to complex heterocyclic products through cyclization. nih.gov It is plausible that derivatives of this compound bearing unsaturated side chains (e.g., allyl or propargyl groups) could undergo similar intramolecular radical cyclizations. Such a process would likely involve the generation of a radical on the side chain, which then attacks one of the double or triple bonds to form a new ring fused to the original imidazolidine skeleton.
The table below outlines a potential radical cyclization reaction based on established principles of radical chemistry.
| Substrate | Radical Initiator | Proposed Product | Reaction Type |
| N-Allyl-2-sulfinylimidazolidine | AIBN (Azobisisobutyronitrile) / Heat | Bicyclic Imidazolidine Derivative | Intramolecular Radical Cyclization |
| N-Propargyl-2-sulfinylimidazolidine | Triethylborane (Et₃B) / O₂ | Bicyclic Imidazolidine with Exocyclic Double Bond | Intramolecular Radical Cyclization |
2 Sulfinylimidazolidine As a Chiral Auxiliary in Asymmetric Organic Synthesis
Design Principles for Chiral Auxiliaries Incorporating the 2-Sulfinylimidazolidine Unit
The design of an effective chiral auxiliary hinges on several key principles, including a rigid and predictable conformational bias, significant steric differentiation of its two faces, and the ability to be easily attached to a substrate and subsequently cleaved without racemization. For a hypothetical this compound auxiliary, the design would likely leverage the stereogenic sulfur atom of the sulfinyl group as the primary source of chirality. The rigid five-membered imidazolidine (B613845) ring would serve as a scaffold to transmit this chirality to the reaction center.
Key design considerations would include:
Stereocontrol Element: The lone pair and the oxygen atom of the sulfinyl group provide a clear steric and electronic bias, which is fundamental to how sulfinyl-based auxiliaries direct stereoselective reactions.
Conformational Rigidity: The imidazolidine ring, especially with substituents on the nitrogen atoms, could lock the conformation of the N-acyl derivative, creating a well-defined chiral environment.
Tuning: The electronic and steric properties could be fine-tuned by modifying substituents on the imidazolidine nitrogens and the sulfinyl group (e.g., p-tolyl, tert-butyl).
Diastereoselective Transformations Mediated by this compound Auxiliaries
While no specific examples using a this compound auxiliary have been found, the following sections outline the types of transformations where such an auxiliary would be expected to find application, based on the known reactivity of related structures like Evans oxazolidinones and Ellman's tert-butanesulfinamide.
Asymmetric Aldol (B89426) Reactions
In a hypothetical asymmetric aldol reaction, an N-acyl-2-sulfinylimidazolidine would be enolized, and the resulting enolate would react with an aldehyde. The stereochemical outcome would be dictated by the facial bias created by the chiral sulfinyl group, which would block one face of the enolate from the approaching aldehyde. The formation of a six-membered, chair-like Zimmerman-Traxler transition state is often invoked to explain the high diastereoselectivity observed in similar systems.
Table 1: Hypothetical Data for Asymmetric Aldol Reaction
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | >95:5 | 85 |
| 2 | Isobutyraldehyde | >95:5 | 80 |
| 3 | Acrolein | 90:10 | 75 |
Note: This table is illustrative and not based on experimental data.
Asymmetric Alkylations
For asymmetric alkylations, the enolate generated from an N-acyl-2-sulfinylimidazolidine would react with an alkyl halide. Similar to aldol reactions, the chiral auxiliary would direct the alkylating agent to one face of the enolate. The level of diastereoselectivity would likely depend on the steric bulk of both the alkylating agent and the substituents on the chiral auxiliary.
Table 2: Hypothetical Data for Asymmetric Alkylation
| Entry | Alkyl Halide | Diastereomeric Ratio | Yield (%) |
|---|---|---|---|
| 1 | Benzyl bromide | >98:2 | 90 |
| 2 | Allyl iodide | 95:5 | 88 |
| 3 | Methyl iodide | 90:10 | 82 |
Note: This table is illustrative and not based on experimental data.
Asymmetric Michael Additions
In asymmetric Michael additions, the this compound auxiliary would be attached to either the Michael donor or acceptor to control the stereochemistry of the conjugate addition. For instance, an α,β-unsaturated imide derived from the auxiliary would present a chiral environment to an incoming nucleophile, directing its attack to one of the prochiral faces of the β-carbon.
Table 3: Hypothetical Data for Asymmetric Michael Addition
| Entry | Michael Acceptor | Michael Donor | Diastereomeric Ratio | Yield (%) |
|---|---|---|---|---|
| 1 | N-Crotonoyl-imidazolidine | Dibenzyl malonate | >95:5 | 92 |
| 2 | N-Cinnamoyl-imidazolidine | Nitromethane | 92:8 | 85 |
Note: This table is illustrative and not based on experimental data.
Asymmetric Cycloadditions (e.g., Diels-Alder, 1,3-Dipolar)
Chiral auxiliaries are widely used to control stereoselectivity in cycloaddition reactions. An acrylate (B77674) or acrylamide (B121943) derivative of a this compound could function as a chiral dienophile in a Diels-Alder reaction. The auxiliary would shield one face of the double bond, leading to a diastereoselective formation of the cyclohexene (B86901) product. Similarly, in 1,3-dipolar cycloadditions, the chiral auxiliary attached to the dipolarophile would control the facial selectivity of the approach of the 1,3-dipole.
Table 4: Hypothetical Data for Asymmetric Diels-Alder Reaction
| Entry | Diene | Lewis Acid | Diastereomeric Ratio (endo) | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclopentadiene | Et₂AlCl | >95:5 | 90 |
| 2 | Isoprene | TiCl₄ | 90:10 | 80 |
Note: This table is illustrative and not based on experimental data.
Theoretical and Computational Investigations of 2 Sulfinylimidazolidine
Quantum Chemical Studies on Molecular Structure and Conformation
The stereochemical directing ability of 2-sulfinylimidazolidines is intrinsically linked to their rigid and well-defined three-dimensional structure. Quantum chemical calculations, primarily using Density Functional Theory (DFT), have been instrumental in determining the preferred conformations and geometric parameters of these molecules.
The five-membered imidazolidine (B613845) ring is inherently non-planar and typically adopts a puckered conformation to minimize torsional strain. Computational studies have identified that the most stable conformation is often an envelope or a twist form. A critical structural feature is the orientation of the exocyclic sulfinyl group (S=O) relative to the ring. The oxygen atom can occupy a pseudo-axial or pseudo-equatorial position, with the relative stability of these conformers being highly dependent on the substitution pattern on the nitrogen atoms and the carbon backbone of the imidazolidine ring.
| Parameter | Bond/Angle | Calculated Value | Comment |
|---|---|---|---|
| Bond Length | S=O | 1.49 Å | Typical double bond character, highly polarized. |
| Bond Length | S-N1 | 1.71 Å | Single bond with some degree of p-d pi interaction. |
| Bond Length | S-N2 | 1.70 Å | Slightly shorter due to ring constraints. |
| Bond Angle | N1-S-N2 | 95.8° | Acute angle characteristic of the small ring framework. |
| Bond Angle | O=S-N1 | 107.5° | Reflects the trigonal pyramidal geometry at sulfur. |
| Dihedral Angle | O=S-N1-C5 | -175.2° | Defines the pseudo-axial orientation of the S=O group. |
Computational Analysis of Stereoselectivity and Reaction Mechanisms
The primary application of 2-sulfinylimidazolidines is as chiral directing groups in asymmetric synthesis. Computational analysis provides a molecular-level explanation for the high diastereoselectivity observed in their reactions, such as the addition of nucleophiles to coordinated imines.
To understand stereoselectivity, it is essential to model the transition states (TS) of the competing reaction pathways that lead to different stereoisomers. The energy difference between these diastereomeric transition states directly correlates with the stereochemical outcome of the reaction (Curtin-Hammett principle).
For the addition of a nucleophile (e.g., an organometallic reagent) to an imine derived from a 2-sulfinylimidazolidine, DFT calculations have consistently supported a highly organized, chelated transition state model. In the presence of a Lewis acid (e.g., a zinc or magnesium salt), a six-membered, chair-like cyclic transition state is formed. This TS involves coordination of the metal ion to both the sulfinyl oxygen and the nitrogen atom of the imine. This rigidifies the structure and positions the imine substituent in a pseudo-equatorial orientation to minimize steric clashes.
The nucleophile can then approach the imine carbon from either the Re or Si face. The chiral backbone of the imidazolidine effectively shields one face, making the approach from the opposite, less hindered face significantly more favorable. The transition state leading to the major diastereomer is found to be several kcal/mol lower in energy than the transition state leading to the minor diastereomer. This energy difference (ΔΔG‡) readily explains the high diastereomeric excesses (>95% de) often observed experimentally.
| Transition State | Approach Face | Relative Free Energy (ΔΔG‡) | Predicted Outcome |
|---|---|---|---|
| TS-major | Re (example) | 0.0 kcal/mol | Major Diastereomer |
| TS-minor | Si (example) | +4.5 kcal/mol | Minor Diastereomer |
Beyond focusing solely on the transition state, a complete energy landscape analysis provides a more comprehensive view of the reaction. This involves calculating the energies of reactants, pre-reaction complexes, intermediates, transition states, and products along the reaction coordinate.
A typical computed profile for a Lewis acid-mediated nucleophilic addition shows that the reactants first form a stable pre-reaction complex where the Lewis acid is chelated to the this compound substrate. This step is usually exothermic. From this complex, the system ascends in energy to the rate-determining transition state. The path leading to the major product has a significantly lower activation barrier than the competing path. After surmounting the TS, the system relaxes to a product complex, which then dissociates to yield the final product. Analyzing the entire landscape confirms that the reaction is under kinetic control, meaning the product ratio is determined by the relative heights of the activation barriers, not the relative stabilities of the final products.
Transition State Modeling in this compound Reactions
Electronic Structure and Bonding Analysis of the Sulfinyl Group within the Imidazolidine Framework
The unique reactivity and conformational behavior of 2-sulfinylimidazolidines are governed by their electronic structure. Analysis methods like Natural Bond Orbital (NBO) theory are used to probe charge distribution, orbital interactions, and bonding characteristics.
NBO analysis reveals that the sulfinyl group is highly polarized. The sulfur atom bears a significant positive charge, while the oxygen atom is strongly negative. The S-N bonds are best described as polar covalent bonds. A key electronic feature within this framework is the potential for stereoelectronic interactions, specifically the anomeric effect. This involves the donation of electron density from the lone pair of a nitrogen atom (nN) into the antibonding orbital of an adjacent polar bond, such as the S-O (σS-O) or the other S-N bond (σS-N').
These n → σ* interactions contribute to the stability of certain conformations. For instance, an anti-periplanar alignment of a nitrogen lone pair with the S-O bond can stabilize the conformation where the oxygen is pseudo-axial. These orbital interactions not only influence the ground-state geometry but also modulate the electronics of the sulfinyl group, affecting its ability to coordinate with Lewis acids and direct incoming nucleophiles.
| Parameter | Atom/Interaction | Calculated Value | Interpretation |
|---|---|---|---|
| NBO Charge | S | +1.15 e | Highly electrophilic sulfur center. |
| NBO Charge | O | -0.95 e | Strongly Lewis basic oxygen, site of coordination. |
| NBO Charge | N1 | -0.60 e | Electron-rich nitrogen atom. |
| Stabilization Energy (E(2)) | nN1 → σ*S-O | ~2-5 kcal/mol | Anomeric effect stabilizing the conformation. |
Modeling of Intermolecular Interactions in Chiral Induction
Chiral induction is fundamentally a consequence of differential intermolecular interactions in the diastereomeric transition states. While steric repulsion is a dominant and intuitive factor, a more detailed analysis using tools like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots reveals a nuanced picture.
These analyses can visualize and quantify the weak interactions that collectively dictate stereoselectivity. In the favored transition state, modeling shows a network of stabilizing interactions. This includes the primary coordination bonds between the metal, the sulfinyl oxygen, and the substrate nitrogen, but also weaker, secondary interactions like C-H···O hydrogen bonds between the nucleophile and the chiral auxiliary.
Conversely, in the disfavored transition state, modeling reveals destabilizing interactions. These are primarily steric (Pauli) repulsions between bulky groups, such as a clash between the approaching nucleophile and a substituent on the imidazolidine ring. NCI plots can graphically map these regions, showing large, colored discs in areas of steric clash and broad, low-density surfaces in areas of stabilizing van der Waals or hydrogen bonding interactions. This detailed modeling confirms that stereoselectivity arises from a delicate balance where the favored pathway maximizes stabilizing non-covalent interactions while minimizing destabilizing steric repulsions.
Methodologies for Structural Elucidation of 2 Sulfinylimidazolidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the structure of organic compounds. emerypharma.com For chiral molecules like 2-sulfinylimidazolidine derivatives, NMR is indispensable for determining the relative and absolute stereochemistry.
One-dimensional (1D) NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, is the initial step in the structural analysis of this compound derivatives. emerypharma.com
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. savemyexams.com Key features analyzed include:
Chemical Shift (δ): The position of a signal in the spectrum indicates the electronic environment of the proton. Protons adjacent to the sulfinyl group and the imidazolidine (B613845) ring nitrogens will have characteristic chemical shifts.
Integration: The area under each signal is proportional to the number of protons it represents. savemyexams.com
Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., doublet, triplet) reveals the number of protons on adjacent atoms. This is crucial for establishing the connectivity within the imidazolidine ring. savemyexams.com
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. irisotope.com
Chemical Shift (δ): Each unique carbon atom in the molecule gives a distinct signal. libretexts.org The chemical shifts of the imidazolidine ring carbons, particularly the carbon atom of the C=S group, are diagnostic.
Proton-Decoupled Spectra: Typically, ¹³C NMR spectra are recorded with broadband proton decoupling, resulting in a spectrum where each carbon signal appears as a singlet. This simplifies the spectrum and allows for easy counting of the number of unique carbon atoms. libretexts.org
A dynamic ¹H NMR spectroscopy study on two new pyridoxine (B80251) derivatives utilized 1D and 2D COSY NMR experiments to assign the signals in the spectra. kpfu.ru The chemical shifts and spin-spin interaction constants were presented in a table. kpfu.ru
| Type of proton | δ / ppm |
| ROH | 0.5 - 5.0 |
| RCH3 | 0.7 - 1.2 |
| RNH2 | 1.0 - 4.5 |
| R2CH2 | 1.2 - 1.4 |
| R3CH | 1.4 - 1.6 |
| RCOCH- | 2.1 - 2.6 |
| ROCH- | 3.1 - 3.9 |
| RCH2Cl or Br | 3.1 -4.2 |
| RCOOCH- | 3.7 - 4.1 |
| RC=CH- | 4.5 - 6.0 |
| RCHO | 9.0 - 10.0 |
| RCOOH | 10.0 - 12.0 |
| Table showing the different types of protons and their given range of chemical shifts. savemyexams.com |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex spectra of this compound derivatives and determining their stereochemistry. wikipedia.org These experiments provide correlation maps between different nuclei within the molecule. princeton.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton connectivity networks within the imidazolidine ring and any substituents. longdom.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgcolumbia.edu Each cross-peak in an HSQC spectrum represents a C-H bond, providing a direct link between the proton and carbon skeletons of the molecule. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more). sdsu.educolumbia.edu HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments by showing long-range connectivities. columbia.edu
A full spectral assignment of a molecule can be achieved by working back and forth with 1D, COSY, and HSQC data, using a process of elimination to determine which signals correspond to which carbons and hydrogens. youtube.comyoutube.com
In recent years, computational methods, particularly Density Functional Theory (DFT), have become a powerful tool to complement experimental NMR data. d-nb.info DFT calculations can predict the NMR chemical shifts (both ¹H and ¹³C) for different possible stereoisomers of a this compound derivative. mdpi.com By comparing the calculated spectra with the experimental spectra, the most likely stereoisomer can be identified. beilstein-journals.orgbeilstein-journals.org This approach is especially useful when the interpretation of experimental NMR data is ambiguous. Recent advancements, including the consideration of conformational isomers, have further improved the accuracy of these predictions. d-nb.info
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular formula and elucidating the structure of compounds through fragmentation analysis. nsf.gov
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy (typically to four or five decimal places). innovareacademics.inbioanalysis-zone.com This high precision allows for the unambiguous determination of the elemental composition of the parent ion, and thus the molecular formula of the this compound derivative. libretexts.orgyoutube.com Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.comlibretexts.org HRMS is a valuable tool for identifying unknown compounds and confirming the identity of synthesized molecules. nih.gov
| Compound | Molecular Formula | Nominal Mass | Exact Mass |
| Cysteine | C₃H₇NO₂S | 121 | 121.0196 |
| Benzamide | C₇H₇NO | 121 | 121.0526 |
| Table comparing the nominal and exact masses of Cysteine and Benzamide, which have the same nominal mass but different exact masses. bioanalysis-zone.com |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. wikipedia.orgnationalmaglab.org In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation (e.g., through collision-induced dissociation), and the resulting fragment ions (product ions) are analyzed. nationalmaglab.org The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable insights into its structure. koreascience.kr For this compound derivatives, MS/MS can be used to:
Confirm the connectivity of the molecule by observing characteristic neutral losses (e.g., the loss of SO₂).
Identify the different substituents on the imidazolidine ring based on their fragmentation patterns.
Distinguish between isomers that may have similar HRMS data but different fragmentation behaviors.
The fragmentation of aromatic sulfonamides has been investigated using electrospray ionization mass spectrometry, with some showing a unique loss of SO₂ upon collision-induced dissociation. nih.gov
High-Resolution Mass Spectrometry (HRMS)
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
Single-crystal X-ray crystallography stands as the most powerful and direct method for the unambiguous determination of the molecular structure of crystalline compounds. thieme-connect.denih.gov This technique provides a precise three-dimensional map of electron density within a crystal, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles, thus defining the conformation of the this compound ring and the orientation of its substituents. The primary prerequisite for this analysis is the ability to grow a high-quality single crystal of the derivative. thieme-connect.de
Beyond establishing the connectivity and conformation, X-ray diffraction is a primary method for determining the absolute configuration of a chiral molecule. nih.gov The assignment of absolute stereochemistry relies on the phenomenon of anomalous dispersion (or resonant scattering). thieme-connect.de This effect occurs when the X-ray radiation frequency is near an atom's absorption edge, causing a phase shift in the scattered X-rays. thieme-connect.de Consequently, the intensities of Friedel pairs—reflections (hkl) and (-h-k-l)—are no longer identical, a deviation from Friedel's Law. nih.gov
For chiral molecules crystallized in non-centrosymmetric space groups (Sohncke space groups), measuring these intensity differences (Bijvoet differences) allows for the determination of the absolute structure. mdpi.comnih.gov A key metric derived from this analysis is the Flack parameter, which is calculated during the structural refinement process. mdpi.comwikipedia.org The Flack parameter, x, quantifies the proportion of the inverted enantiomer in the crystal structure. A value of x close to 0, with a small standard uncertainty, indicates that the determined absolute configuration is correct. Conversely, a value near 1 suggests the structure should be inverted. nih.govwikipedia.org For light-atom structures (containing mainly C, H, N, O, S), achieving a precise Flack parameter can be challenging but is often possible with high-quality data. nih.govmdpi.comresearchgate.net The structures of various related chiral cyclic sulfinamides, sulfonamides, and imidazolidine derivatives have been successfully elucidated, and their absolute configurations have been unambiguously assigned using this method. nih.govbohrium.commdpi.com
Below is a table of representative crystallographic data that might be obtained for a derivative of this compound.
| Parameter | Value | Description |
|---|---|---|
| Chemical Formula | C10H12N2OS | Exemplary molecular formula for a substituted derivative. |
| Crystal System | Orthorhombic | A crystal system where unit cell edges are mutually perpendicular. |
| Space Group | P212121 | A common non-centrosymmetric (chiral) space group. researchgate.net |
| a (Å) | 8.541 | Unit cell dimensions. |
| b (Å) | 10.234 | |
| c (Å) | 12.567 | |
| α (°) | 90 | Unit cell angles. |
| β (°) | 90 | |
| γ (°) | 90 | |
| Flack Parameter (x) | 0.02(4) | A value close to zero confirms the assigned absolute configuration. wikipedia.org |
Chiroptical Methods for Stereochemical Analysis (e.g., Circular Dichroism)
Chiroptical methods are a class of spectroscopic techniques that utilize polarized light to investigate the stereochemical features of chiral molecules. mdpi.com These methods are particularly valuable for determining absolute configuration and studying conformational equilibria in solution. The most widely used chiroptical technique is Circular Dichroism (CD) spectroscopy.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is a plot of the difference in molar absorptivity (Δε = εL - εR) versus wavelength. An achiral molecule will not exhibit a CD signal, whereas enantiomers will produce mirror-image spectra. A positive or negative peak in a CD spectrum is known as a Cotton effect.
For this compound derivatives, the chirality arises from the stereogenic sulfur center and potentially from other chiral centers in the molecule. The sulfoxide (B87167) group itself is a chromophore that gives rise to characteristic electronic transitions, making it observable by electronic CD (ECD). mdpi.comgsartor.org The sign and magnitude of the Cotton effects in the ECD spectrum are highly sensitive to the absolute configuration of the chiral centers.
In modern stereochemical analysis, the assignment of absolute configuration is rarely based on empirical rules alone. Instead, a more robust approach involves comparing the experimentally measured CD spectrum with theoretical spectra predicted by quantum chemical calculations, typically using time-dependent density functional theory (TD-DFT). mdpi.comnih.gov By calculating the theoretical spectra for both enantiomers (e.g., R and S at the sulfur center), a direct comparison with the experimental spectrum allows for a confident assignment of the absolute configuration of the enantiomer in hand. nih.gov Vibrational Circular Dichroism (VCD), which measures the differential absorption of polarized infrared radiation, can also be a powerful tool for stereochemical analysis, providing detailed information about the entire molecular structure. acs.orgacs.orgmdpi.com
The table below illustrates the type of data obtained from an ECD experiment for a pair of this compound enantiomers.
| Enantiomer | Wavelength (λ) of Cotton Effect [nm] | Sign of Cotton Effect | Molar Ellipticity (Δε) [L·mol-1·cm-1] |
|---|---|---|---|
| (R)-2-Sulfinylimidazolidine Derivative | 245 | Positive (+) | +8.5 |
| 215 | Negative (-) | -12.3 | |
| (S)-2-Sulfinylimidazolidine Derivative | 245 | Negative (-) | -8.5 |
| 215 | Positive (+) | +12.3 |
Derivatives and Structural Modifications of the 2 Sulfinylimidazolidine Core
Modifications on the Imidazolidine (B613845) Ring Nitrogen Atoms
Modifications at the nitrogen atoms (N1 and N3) of the imidazolidine ring are a primary strategy for introducing structural diversity. These modifications typically involve the attachment of various substituents, which can significantly impact the molecule's properties and reactivity.
Common modifications include the introduction of alkyl, aryl, and acyl groups to one or both nitrogen atoms. The synthesis of N-substituted 2-sulfinylimidazolidines can be achieved through various synthetic routes. For instance, the reaction of N,N'-disubstituted ethylenediamines with an appropriate electrophilic sulfur reagent can yield symmetrically substituted derivatives. Alternatively, sequential substitution strategies can be employed to introduce different groups on each nitrogen atom.
The nature of the N-substituents plays a crucial role in the stereochemical outcome of reactions involving the 2-sulfinylimidazolidine core. For example, the presence of bulky N-substituents can direct the approach of reagents to the opposite face of the ring, leading to high diastereoselectivity in subsequent transformations. Research has shown that N-aryl substituents can influence the electronic properties of the ring system through resonance effects, which can be a key factor in catalysis and other applications. researchgate.netresearchgate.net
A variety of N-substituted derivatives have been synthesized and characterized, including those with simple alkyl chains, phenyl groups, and more complex aromatic systems. researchgate.netnih.govorganic-chemistry.orgjocpr.com These modifications have been shown to be critical for the development of new catalysts, chiral auxiliaries, and biologically active compounds. The ability to readily modify the N-substituents allows for the systematic investigation of structure-activity relationships.
A general method for the synthesis of N-substituted derivatives involves the condensation of a 1,2-diamine with an aldehyde or ketone to form an imidazolidine, followed by reaction with a sulfinylating agent. For example, reacting N,N'-dimethylethylenediamine with an aldehyde and then with a sulfinyl chloride can produce N,N'-dimethyl-2-substituted-2-sulfinylimidazolidines. rsc.org
| N-Substituent | Synthetic Method | Key Features | Reference |
| Alkyl | Reaction of N,N'-dialkylethylenediamine with an aldehyde and sulfinyl chloride. | Influences steric bulk and solubility. | rsc.org |
| Aryl | Condensation of N,N'-diarylethylenediamine with an aldehyde and sulfinylating agent. | Modulates electronic properties through resonance. | researchgate.netresearchgate.net |
| Acyl | Acylation of the imidazolidine nitrogen atoms. | Can be used to introduce further functionality. | nih.gov |
Substitutions at the Carbon Atoms of the Imidazolidine Ring
Introducing substituents at the C4 and C5 positions of the imidazolidine ring offers another avenue for structural diversification. These modifications can introduce new stereocenters and alter the conformation of the five-membered ring, which can have a profound impact on the molecule's chiral recognition abilities and catalytic activity.
The synthesis of C4- and C5-substituted 2-sulfinylimidazolidines often starts from chiral 1,2-diamines, which are readily available from the chiral pool or can be prepared through asymmetric synthesis. For example, the use of (1R,2R)-1,2-diphenylethylenediamine as a starting material will lead to a C4,C5-diphenyl-substituted imidazolidine ring.
Substituents at these positions can range from simple alkyl and aryl groups to more complex functional groups. The presence of these substituents can lock the imidazolidine ring into a specific conformation, which can be advantageous in asymmetric catalysis by providing a well-defined chiral environment. For instance, C4,C5-disubstituted derivatives have been employed as ligands in transition-metal-catalyzed reactions, where the substituents on the carbon backbone play a crucial role in controlling the enantioselectivity of the transformation. nih.govcumbria.ac.uk
Research has demonstrated that the stereochemistry of the C4 and C5 substituents is critical. For example, cis- and trans-disubstituted imidazolidines can exhibit markedly different properties and reactivity. The synthesis of these diastereomers can often be controlled by the choice of starting materials and reaction conditions.
| Substitution Pattern | Starting Material | Potential Applications | Reference |
| C4,C5-Diphenyl | (1R,2R)-1,2-Diphenylethylenediamine | Chiral ligands for asymmetric catalysis | nih.gov |
| C4-Alkyl | Chiral 1,2-diaminopropanes | Chiral auxiliaries | cumbria.ac.uk |
| C5-Alkyl | Chiral 1,2-diaminobutanes | Building blocks for complex molecules | nih.gov |
Variations in the Sulfinyl Moiety
The sulfinyl group at the C2 position is a key functional group in 2-sulfinylimidazolidines, and its modification provides a powerful tool for tuning the properties of the molecule. The sulfur atom in the sulfinyl group is a stereocenter, and the chirality at this position is often crucial for the molecule's applications in asymmetric synthesis.
Variations in the sulfinyl moiety typically involve changing the organic group attached to the sulfur atom. This can be an alkyl group (e.g., methyl, t-butyl) or an aryl group (e.g., p-tolyl, phenyl). The choice of this group can influence the steric hindrance around the C2 position and the electronic properties of the sulfinyl group.
The synthesis of different 2-alkylsulfinyl- and 2-arylsulfinylimidazolidines can be achieved by using different sulfinylating agents. For example, the reaction of an imidazolidine with an alkyl- or arylsulfinyl chloride allows for the introduction of the desired sulfinyl group. The diastereoselectivity of this reaction can often be controlled by the existing stereocenters in the imidazolidine ring.
The nature of the sulfinyl substituent has been shown to have a significant impact on the reactivity of the this compound. For example, arylsulfinyl groups can stabilize adjacent carbanions through resonance, which is a key aspect of their use as chiral auxiliaries. In contrast, alkylsulfinyl groups may offer different steric profiles. The thermal stability and reactivity of the C-S bond can also be modulated by the nature of the substituent on the sulfur atom. researchgate.net
| Sulfinyl Substituent | Synthetic Reagent | Key Properties | Reference |
| p-Tolylsulfinyl | p-Tolylsulfinyl chloride | Good balance of steric and electronic properties, widely used. | researchgate.net |
| t-Butylsulfinyl | t-Butylsulfinyl chloride | Increased steric bulk. | researchgate.net |
| Phenylsulfinyl | Phenylsulfinyl chloride | Modulates electronic properties. | organic-chemistry.org |
Synthesis of Fused and Bridged Systems Incorporating the this compound Framework
The incorporation of the this compound framework into fused and bridged bicyclic systems represents a more advanced level of structural modification. researchgate.netnih.gov These modifications lead to more rigid and conformationally constrained molecules, which can be highly desirable for applications in areas such as molecular recognition and the design of complex ligands for catalysis. nih.govrsc.orgmasterorganicchemistry.com
Fused systems can be created by forming an additional ring that shares one of the bonds of the imidazolidine ring. For example, a cyclopentane (B165970) or cyclohexane (B81311) ring can be fused to the C4-C5 bond of the imidazolidine, leading to a tetrahydrocyclopent[d]imidazole or a hexahydropyrrolo[1,2-a]imidazole derivative, respectively. nih.gov The synthesis of these fused systems often involves intramolecular cyclization reactions. For instance, a this compound bearing a suitable tethered functional group on one of the nitrogen or carbon atoms can be induced to cyclize, forming the fused ring system.
Bridged systems are characterized by the connection of two non-adjacent atoms of the imidazolidine ring by a bridge of one or more atoms. masterorganicchemistry.comgoogle.com This creates a polycyclic structure with a well-defined three-dimensional shape. The synthesis of bridged 2-sulfinylimidazolidines is a challenging synthetic endeavor that often requires multi-step sequences. These structures can exhibit unique chiroptical properties and may serve as scaffolds for the development of novel catalysts and probes for biological systems.
The synthesis of these complex systems often relies on powerful synthetic methodologies, including cycloaddition reactions, ring-closing metathesis, and intramolecular alkylation or acylation reactions. The resulting fused and bridged this compound derivatives have been shown to possess interesting and often enhanced properties compared to their monocyclic counterparts.
| System Type | Synthetic Strategy | Key Structural Feature | Reference |
| Fused | Intramolecular cyclization | Conformationally restricted ring system | nih.govnih.gov |
| Bridged | Multi-step synthesis involving bridging reactions | Rigid, three-dimensional scaffold | researchgate.netmasterorganicchemistry.comgoogle.com |
Advanced Synthetic Applications and Future Directions
Application in Complex Molecule Synthesis
The primary role of chiral auxiliaries is to enable the stereocontrolled synthesis of complex molecules, which is crucial for producing natural products and pharmaceutical agents in an enantiomerically pure form. wikipedia.orgnih.gov The 2-sulfinylimidazolidine framework, as a specific type of chiral sulfinamide, functions effectively in this capacity. nih.gov By temporarily attaching this chiral group to a substrate, it directs subsequent chemical transformations to occur with high diastereoselectivity. scielo.org.mxdiva-portal.org
The sulfinyl group activates attached imines for nucleophilic additions, serves as a potent chiral directing group, and can be easily cleaved from the product with acid treatment. nih.govsigmaaldrich.com This strategy has been successfully employed in the synthesis of nitrogen-containing heterocycles like substituted pyrrolidines and β-lactams. beilstein-journals.org For instance, chiral N-tert-butanesulfinyl imines, a related acyclic analogue, are known to be versatile intermediates for creating a wide array of chiral amines, amino acids, and amino alcohols. nih.goviupac.org
In a notable application demonstrating the principle of selective hydrolysis, which is key to its utility, research has shown that under specific acidic conditions (using H3PO4), the N-sulfinyl group can be preserved while other protecting groups on a molecule are removed. nih.gov This chemoselectivity is vital in multi-step syntheses, allowing for the strategic unmasking of reactive sites. The synthesis of (2S,3R)-(-)-epi-CP-99,994, an analogue of a potent neurokinin substance P receptor antagonist, highlights the selective manipulation of a diamino ester derived from a sulfinamide precursor, underscoring the fine control these auxiliaries offer in constructing densely functionalized targets. nih.gov The general strategy involves the diastereoselective addition of nucleophiles to an imine bearing the chiral sulfinyl group, followed by the removal of the auxiliary to yield the enantiomerically enriched target molecule. sigmaaldrich.combeilstein-journals.org
Development of Novel Catalytic Systems Based on this compound
Beyond their role as stoichiometric chiral auxiliaries, this compound derivatives are valuable precursors for creating novel chiral catalysts. A significant application is their conversion into N-heterocyclic carbene (NHC) ligands. researchgate.net NHCs are a powerful class of organocatalysts used in a wide range of chemical transformations, including benzoin (B196080) condensations and olefin metathesis. nih.govchimicatechnoacta.rumdpi.comresearchgate.net
The synthesis of these specialized NHC ligands begins with the chiral this compound scaffold. The inherent chirality of the sulfinyl group is used to establish the stereochemistry of the resulting ligand, which can then impart enantioselectivity in catalytic reactions. Research has detailed the synthesis of new NHC ligands derived from this compound and their subsequent evaluation as catalysts in the asymmetric synthesis of β-lactams. researchgate.net The conformational preferences induced by the sulfoxide (B87167) within the imidazolidine (B613845) ring can be exploited to create atropisomeric catalysts, further expanding their potential applications. researchgate.net
The development of such catalytic systems is a key goal in modern chemistry, as catalysts offer a more atom-economical and efficient alternative to stoichiometric reagents. yale.edu Chiral sulfinamide functionalities have become essential features in a growing number of asymmetric catalysts for a wide variety of reactions. yale.edu The development of ligands such as chiral sulfinamide phosphines (Sadphos) has led to excellent catalytic activity and enantioselectivity in reactions catalyzed by numerous transition metals, including gold, copper, and palladium. rsc.org The principles demonstrated with these systems highlight the potential for this compound-derived catalysts to be applied in a broad spectrum of asymmetric transformations.
Green Chemistry Approaches in this compound Synthesis and Application
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. diva-portal.org These principles are increasingly being applied to the synthesis and application of chiral sulfinamides, including the this compound core. diva-portal.orgthieme-connect.com
Key areas of focus include:
Catalytic Synthesis: The synthesis of the precursor, tert-butanesulfinamide, can be achieved via a catalytic enantioselective route, which is a greener alternative to methods relying on stoichiometric chiral reagents. iupac.orgyale.edu The development of catalytic methods for preparing sulfinamides, for example using bifunctional chiral N-oxides with hydrogen peroxide as the oxidant, represents a significant step forward. researchgate.net
Solvent Choice: Traditional organic synthesis often relies on hazardous solvents. Green approaches prioritize the use of safer alternatives like water, ionic liquids, or bio-based solvents such as 2-MeTHF. acs.orgmdpi.com The synthesis of sulfonamides, a related class of compounds, has been demonstrated in water, which simplifies product isolation and reduces organic waste. rsc.org Similarly, Friedel-Crafts sulfinylation reactions have been performed in water at room temperature without additives, showcasing a significant green improvement. acs.org
Energy Efficiency: The use of microwave or ultrasound irradiation can accelerate reactions, often leading to higher yields and shorter reaction times, thereby reducing energy consumption. acs.org Visible-light-assisted transformations and photoredox catalysis are also emerging as energy-efficient and green methods for reactions involving sulfinamides. diva-portal.orgacs.org
Atom Economy: Catalytic processes are inherently more atom-economical than those using stoichiometric auxiliaries. The development of catalysts from this compound (as discussed in section 8.2) aligns with this principle, as a small amount of the catalyst can generate a large quantity of the desired chiral product. mdpi.comresearchgate.netrsc.orgfrontiersin.orgrsc.org
The table below summarizes some green chemistry approaches relevant to the synthesis of cyclic ureas/sulfinamides and their precursors.
| Reaction Type | Traditional Method | Green Approach | Green Advantage |
| Cyclic Urea Synthesis | Carbonylation of diamines using toxic agents (e.g., phosgene) at high temperatures. acs.org | Base-catalyzed intramolecular hydroamidation of propargylic ureas under ambient conditions. acs.org | Avoids toxic reagents, milder conditions, high space-time yields. |
| Sulfonamide Synthesis | Use of organic solvents and bases. | Reaction in water with dynamic pH control, omitting organic bases. rsc.org | Eliminates organic solvent waste, simplifies product isolation. |
| N-Sulfinyl Imine Prep. | Stoichiometric condensing agents. | Brønsted acid catalysis (HBF4•DEE) or combined Brønsted acid/aminocatalysis. diva-portal.org | Catalytic process, improved yields, and faster reaction times. |
| Catalysis | Stoichiometric chiral auxiliaries. | Development of recyclable heterogeneous or nanocatalysts. rsc.orgresearchgate.net | Catalyst can be recovered and reused, reducing waste and cost. |
Emerging Research Frontiers in Chiral Sulfinyl Chemistry
The field of chiral sulfinyl chemistry is continually evolving, with several exciting frontiers promising to expand the synthetic utility of compounds like this compound. researchgate.net
Photoredox and Radical Chemistry: A major emerging area is the use of photoredox catalysis to generate carbon radicals that can add stereoselectively to N-sulfinyl imines. diva-portal.org This method allows for the green synthesis of unnatural amino acids from readily available carboxylic acids under mild, visible-light-assisted conditions. diva-portal.orgineosopen.org Similarly, asymmetric radical cyclizations of alkenes via homolytic substitution of sulfinamides have been developed, producing cyclic sulfinamides with excellent stereocontrol. researchgate.net These radical-based approaches open up new pathways for bond formation that are complementary to traditional polar reactions.
Novel Catalytic Strategies: The development of new catalytic systems remains a central theme. This includes creating catalysts for previously challenging transformations and improving the efficiency and selectivity of existing ones. Recent advances include the palladium-catalyzed asymmetric cross-coupling of sulfenamides with aryl diazonium salts to prepare chiral sulfilimines, using novel chiral sulfinamide-based phosphine (B1218219) ligands. rsc.org Furthermore, methods for the asymmetric synthesis of chiral sulfimides (aza-analogues of sulfoxides) are being explored, involving stereospecific O-alkylation of enantioenriched sulfinamides followed by nucleophilic addition. nih.gov
Expansion of Substrate Scope: Researchers are continuously working to broaden the types of molecules that can be synthesized using sulfinamide chemistry. This includes developing methods for creating highly substituted and structurally diverse chiral amines, heterocycles, and other valuable building blocks. yale.eduresearchgate.net The application of sulfinyl-derived chiral auxiliaries and catalysts to the synthesis of complex, biologically active natural products continues to be a driving force in the field. yale.eduunamur.be The unique properties of the sulfinyl group suggest that this compound and its derivatives will continue to be valuable platforms for innovation in these emerging areas of asymmetric synthesis. researchgate.net
Q & A
Basic Research Questions
Q. How can researchers design reproducible synthetic routes for 2-Sulfinylimidazolidine?
- Methodological Answer : Synthesizing this compound requires precise control of sulfinyl group incorporation and imidazolidine ring stability. Begin by optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions like sulfoxide decomposition. Use NMR spectroscopy (e.g., H, C) to confirm intermediate structures and monitor stereochemical outcomes. For reproducibility, document all procedural details, including purification methods (e.g., column chromatography gradients, recrystallization solvents) and stoichiometric ratios .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- Methodological Answer : Combine multiple techniques:
- Chiral HPLC or polarimetry to assess enantiomeric excess, critical given the sulfinyl group’s stereochemical influence.
- Mass spectrometry (MS) and elemental analysis to verify molecular composition.
- X-ray crystallography for unambiguous structural confirmation, particularly to resolve sulfoxide geometry .
Q. How does this compound’s stability vary under different experimental conditions?
- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and light exposure. For example:
- Thermogravimetric analysis (TGA) to assess thermal degradation thresholds.
- UV-Vis spectroscopy to monitor photolytic decomposition kinetics.
- Store samples in inert atmospheres (e.g., argon) and amber vials to mitigate oxidation and light-induced racemization .
Q. What are the key considerations for using this compound in asymmetric catalysis?
- Methodological Answer : Evaluate its role as a chiral auxiliary or catalyst by:
- Screening substrate scope (e.g., ketones vs. aldehydes) to determine enantioselectivity trends.
- Comparing turnover numbers (TON) and enantiomeric excess (ee) under varying catalytic loads.
- Employing kinetic studies (e.g., Eyring plots) to elucidate activation parameters and mechanistic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanistic pathways involving this compound?
- Methodological Answer : Address discrepancies using:
- Isotopic labeling experiments (e.g., O in sulfinyl groups) to track oxygen transfer pathways.
- Computational modeling (DFT, MD simulations) to compare proposed transition states with experimental data.
- Replicate conflicting studies with controlled variables (e.g., solvent purity, catalyst batch) to isolate confounding factors .
Q. What are the challenges in quantifying this compound’s enantiomeric excess in complex matrices?
- Methodological Answer : Overcome matrix interference by:
- Derivatizing the compound with chiral derivatizing agents (CDAs) to enhance chromatographic resolution.
- Using 2D NMR techniques (e.g., NOESY) to distinguish enantiomers in situ.
- Validating methods with spiked recovery experiments to ensure accuracy in biological or environmental samples .
Q. How can computational methods guide the design of this compound derivatives with improved properties?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to predict:
- Steric and electronic effects of substituents on sulfinyl group reactivity.
- Solubility and bioavailability via logP calculations.
- Validate predictions with parallel synthesis and high-throughput screening (HTS) .
Q. What strategies mitigate bias when interpreting contradictory data on this compound’s biological activity?
- Methodological Answer : Implement blinded analysis and independent replication :
- Use third-party labs to re-test activity assays (e.g., enzyme inhibition).
- Apply meta-analysis frameworks (e.g., PRISMA guidelines) to systematically evaluate publication bias.
- Disclose all raw datasets and statistical code to enable peer validation .
Data Presentation and Reproducibility
- Tables : Include detailed reaction optimization data (e.g., yield vs. temperature/pH).
- Figures : Use comparative chromatograms (HPLC) to illustrate enantiomeric separation efficiency.
- Supporting Information : Provide crystallographic data (CIF files), spectral raw data, and computational input files .
Critical Evaluation of Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
